molecular formula C23H36O3 B1628643 Propetandrol CAS No. 3638-82-2

Propetandrol

Cat. No.: B1628643
CAS No.: 3638-82-2
M. Wt: 360.5 g/mol
InChI Key: ODOMHABFTBNARE-JSDYAUHVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propetandrol is synthesized through the esterification of norethandrolone (17α-ethyl-19-nortestosterone) with propionic acid. The reaction involves the use of a suitable esterification catalyst under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Propetandrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propetandrol has several scientific research applications:

    Chemistry: Used as a reference compound in the study of anabolic-androgenic steroids.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Studied for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.

    Industry: Used in the development of performance-enhancing drugs and supplements.

Mechanism of Action

Propetandrol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound also interacts with progestogen receptors, contributing to its overall effects. The molecular targets and pathways involved include the androgen receptor signaling pathway and the modulation of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propetandrol is unique due to its specific ester group, which influences its pharmacokinetics and biological activity. The presence of the propionate ester enhances its oral bioavailability and duration of action compared to other similar compounds .

Properties

CAS No.

3638-82-2

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate

InChI

InChI=1S/C23H36O3/c1-4-21(24)26-16-7-9-17-15(14-16)6-8-19-18(17)10-12-22(3)20(19)11-13-23(22,25)5-2/h14,16-20,25H,4-13H2,1-3H3/t16-,17-,18+,19+,20-,22-,23-/m0/s1

InChI Key

ODOMHABFTBNARE-JSDYAUHVSA-N

SMILES

CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(CC)O)C

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(CC)O)C

Canonical SMILES

CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(CC)O)C

Key on ui other cas no.

3638-82-2

Origin of Product

United States

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